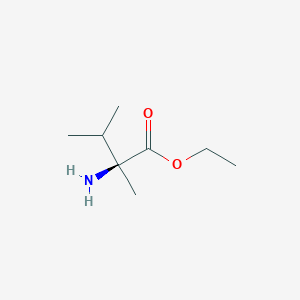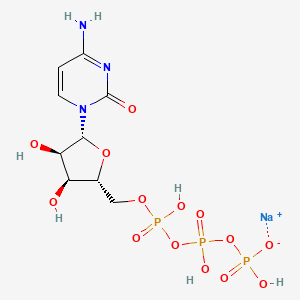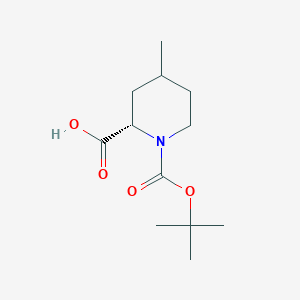
Ethyl (S)-2-amino-2,3-dimethylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (S)-2-amino-2,3-dimethylbutanoate is an organic compound with a complex structure that includes an ethyl ester group, an amino group, and two methyl groups attached to a butanoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S)-2-amino-2,3-dimethylbutanoate typically involves the esterification of (S)-2-amino-2,3-dimethylbutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and scalability, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (S)-2-amino-2,3-dimethylbutanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or peptide bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as acyl chlorides or anhydrides are used for forming amides.
Major Products
Oxidation: Oxo derivatives of the original compound.
Reduction: Corresponding alcohols.
Substitution: Amides or peptides, depending on the substituents used.
Aplicaciones Científicas De Investigación
Ethyl (S)-2-amino-2,3-dimethylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of Ethyl (S)-2-amino-2,3-dimethylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical pathways.
Comparación Con Compuestos Similares
Ethyl (S)-2-amino-2,3-dimethylbutanoate can be compared with similar compounds such as:
Ethyl (S)-2-amino-3-methylbutanoate: Lacks one methyl group, resulting in different steric and electronic properties.
Ethyl (S)-2-amino-2-methylbutanoate: Lacks one methyl group, affecting its reactivity and interactions.
Ethyl (S)-2-amino-2,3-dimethylpentanoate: Has an additional carbon in the backbone, altering its physical and chemical properties.
These comparisons highlight the unique structural features of this compound, which contribute to its specific reactivity and applications.
Propiedades
Fórmula molecular |
C8H17NO2 |
|---|---|
Peso molecular |
159.23 g/mol |
Nombre IUPAC |
ethyl (2S)-2-amino-2,3-dimethylbutanoate |
InChI |
InChI=1S/C8H17NO2/c1-5-11-7(10)8(4,9)6(2)3/h6H,5,9H2,1-4H3/t8-/m0/s1 |
Clave InChI |
QOGBMWLDGSUFON-QMMMGPOBSA-N |
SMILES isomérico |
CCOC(=O)[C@](C)(C(C)C)N |
SMILES canónico |
CCOC(=O)C(C)(C(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Amino-1-{5-o-[hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}pyrimidin-2(1h)-one](/img/structure/B15217137.png)



![[(5,7-Dimethyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B15217165.png)
![4-{[(2-Chlorophenyl)methyl]sulfanyl}-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B15217172.png)
![Methyl 7-bromo-2-(trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)-2,4-dimethylbenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B15217174.png)

![6-[(2-Fluorobenzyl)sulfanyl]-9-(3-methylbutyl)-9h-purin-2-amine](/img/structure/B15217189.png)


![[6-Chloro-2-(5-chloropyridin-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B15217213.png)
